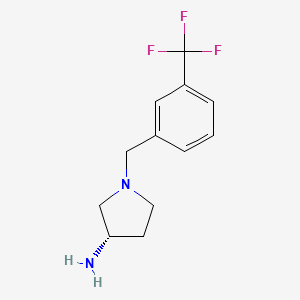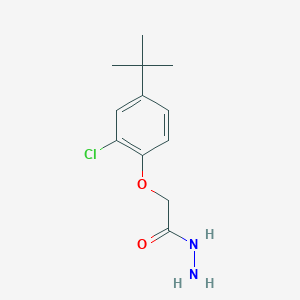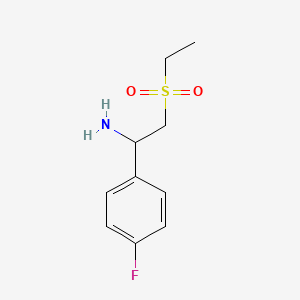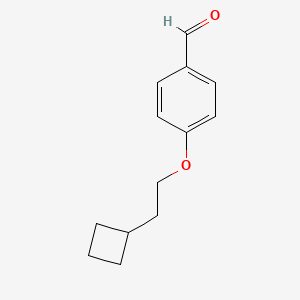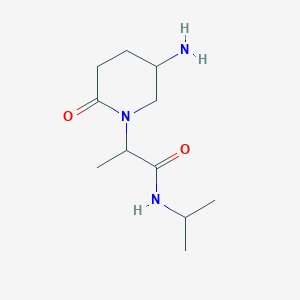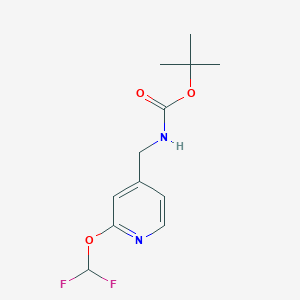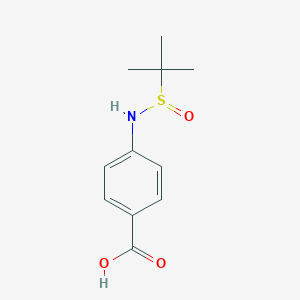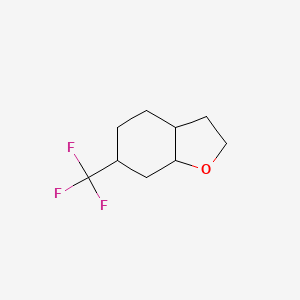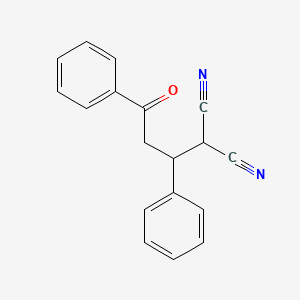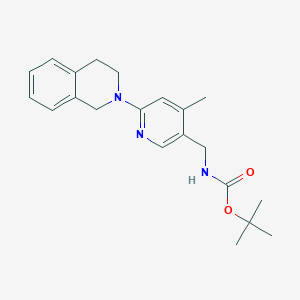
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a dihydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions.
Introduction of the pyridine ring: The dihydroisoquinoline intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of the tert-butyl carbamate group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and targets involved are still under investigation, but it is believed that the dihydroisoquinoline and pyridine moieties play crucial roles in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is unique due to its combination of a dihydroisoquinoline moiety with a pyridine ring and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C21H27N3O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C21H27N3O2/c1-15-11-19(24-10-9-16-7-5-6-8-17(16)14-24)22-12-18(15)13-23-20(25)26-21(2,3)4/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,23,25) |
Clave InChI |
WCMGHPHFLNPBSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


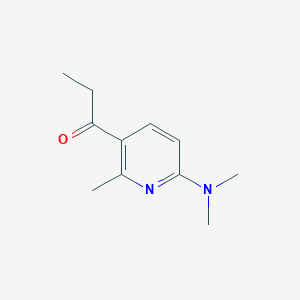

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

